molecular formula C18H22N2OS B12615842 2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one CAS No. 918481-23-9

2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one

Cat. No.: B12615842
CAS No.: 918481-23-9
M. Wt: 314.4 g/mol
InChI Key: HGKBABAHWVVSMB-UHFFFAOYSA-N
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Description

2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl halides.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or thiophene derivatives.

Scientific Research Applications

2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    1-(4-Benzylpiperazin-1-yl)-3-carbazol-9-yl-propan-2-ol: Studied for its anti-apoptotic properties.

Uniqueness

2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one stands out due to its unique combination of a piperazine ring with a phenylethyl group and a thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

918481-23-9

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

2-[4-(1-phenylethyl)piperazin-1-yl]-1-thiophen-3-ylethanone

InChI

InChI=1S/C18H22N2OS/c1-15(16-5-3-2-4-6-16)20-10-8-19(9-11-20)13-18(21)17-7-12-22-14-17/h2-7,12,14-15H,8-11,13H2,1H3

InChI Key

HGKBABAHWVVSMB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC(=O)C3=CSC=C3

Origin of Product

United States

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